

4'-O-methylInyasol CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-O-methylInyasol

Cat. No.: B1260253

[Get Quote](#)

In-depth Technical Guide: 4-Methylanisole

Authored for: Researchers, Scientists, and Drug Development Professionals

Synonyms: 4-Methoxytoluene, p-Methylanisole, 1-Methoxy-4-methylbenzene

Core Identity

This document provides a comprehensive technical overview of 4-Methylanisole. Initial inquiries regarding "4'-O-methylInyasol" did not yield a recognized chemical entity, suggesting a likely misnomer for 4-Methylanisole, which is the focus of this guide.

Identifier	Value
CAS Number	104-93-8
IUPAC Name	1-methoxy-4-methylbenzene
Molecular Formula	C ₈ H ₁₀ O
Molecular Weight	122.17 g/mol

Physicochemical Properties

4-Methylanisole is a colorless to pale yellow liquid characterized by a sweet, floral odor. It is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and ether.

Biological and Toxicological Profile

The primary application of 4-Methylanisole is in the fragrance and flavor industries. Consequently, the bulk of available research focuses on its toxicological profile rather than specific pharmacological activities relevant to drug development. To date, there is no significant evidence to suggest that 4-Methylanisole is a modulator of specific signaling pathways. Its main biological interaction in its intended use is with olfactory receptors.

Quantitative Toxicological Data

The following table summarizes key toxicological data for 4-Methylanisole.

Parameter	Species	Route of Administration	Value	Reference
Acute Oral LD50	Rat	Oral	1920 mg/kg	(Hart, 1971)[1]
Acute Dermal LD50	Rabbit	Dermal	> 5 g/kg	(Hart, 1971)[1]
Repeated Dose Toxicity (NOAEL)	Rat	Gavage	33 mg/kg/day	(RIFM, 2013b)[2]
Developmental Toxicity (NOAEL)	Rat	-	100 mg/kg/day	(RIFM, 2010a)[2]
Reproductive Toxicity (NOAEL)	Rat	-	570 mg/kg/day	(RIFM, 2010b)[2]
Skin Sensitization	Human	Dermal	Not a sensitizer	(Klecak, 1985; Klecak, 1979)[2]
Genotoxicity	-	-	Not genotoxic	(RIFM, 1984)[2]

Toxicokinetics and Metabolism

A study in rats by Brandon et al. (2015) investigated the toxicokinetics of 4-Methylanisole. The study revealed a short half-life in adult animals, with plasma concentrations increasing more than proportionally with escalating doses. The metabolic profile was observed to differ between

low and high doses. Notably, the metabolism was similar in both adult and juvenile rats. The compound was found to be excreted in milk.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not extensively detailed in publicly available literature. However, based on the available information, a general workflow for toxicokinetic analysis can be outlined.

Toxicokinetic Analysis Workflow

The following diagram illustrates a generalized workflow for a toxicokinetic study, based on the principles applied in the study by Brandon et al. (2015).

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a toxicokinetic study of 4-Methylanisole.

Signaling Pathways

There is a lack of scientific evidence to suggest that 4-Methylanisole is directly involved in the modulation of specific intracellular signaling pathways. Its primary biological effect is related to its aroma, which is mediated by olfactory receptors.

Conclusion for Drug Development Professionals

4-Methylanisole has a well-documented toxicological profile, primarily due to its use in the consumer fragrance and flavor industries. The available data indicate low acute toxicity and it is not considered a genotoxic or skin-sensitizing agent. However, for researchers in drug development, it is crucial to note the absence of studies investigating its pharmacological activity, such as enzyme inhibition or receptor binding, outside of the olfactory system.

Therefore, its potential as a therapeutic agent or a lead compound is currently not supported by scientific literature. Any consideration of this compound in a pharmaceutical context would require extensive foundational research to establish a relevant biological activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Four-week toxicity study of 4-methoxytoluene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rifm.org [rifm.org]
- To cite this document: BenchChem. [4'-O-methylnyasol CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260253#4-o-methylnyasol-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com